4-Iminobut-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23601-81-2 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
InChI |
InChI=1S/C4H5NO/c1-4(6)2-3-5/h2,5H,1H3 |
InChI Key |
IISQZNRCRIJELN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C=N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Iminobut 3 En 2 One
Established Synthetic Pathways to 4-Iminobut-3-en-2-one
The most direct and established method for synthesizing β-enaminones, including the parent this compound, is the condensation reaction between a 1,3-dicarbonyl compound and a primary amine. nih.gov This straightforward approach involves the reaction of acetylacetone (B45752) (a 1,3-dicarbonyl) with ammonia (B1221849) or a primary amine.
Historically, these reactions often required harsh conditions, such as high temperatures and long reaction times, to proceed to completion. nih.gov However, the development of catalytic systems has significantly improved the efficiency and mildness of this transformation. For instance, the use of a gold(I)/silver(I) catalyst system allows the reaction to occur at room temperature under solvent-free conditions, providing good to excellent yields of the desired β-enaminone. nih.gov
Typical Reaction Scheme:
Reactants: 1,3-Dicarbonyl Compound (e.g., Acetylacetone), Primary Amine
Conditions: Can range from reflux to catalyzed reactions at room temperature. nih.gov
Product: β-Enaminone (e.g., this compound derivative)
This foundational method remains a popular choice due to the ready availability of starting materials and its operational simplicity.
Advanced Strategies for Enaminone Synthesis and Functionalization
Modern synthetic chemistry has introduced sophisticated catalytic methods that offer greater efficiency, control, and access to a wider range of functionalized enaminones.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free strategy for chemical synthesis. A notable advancement in enaminone synthesis is the use of N-heterocyclic carbenes (NHCs) to catalyze the reaction between ketones and isocyanides. nih.govwindows.net This method represents a novel activation mode for isocyanides, which typically require metal catalysts. windows.net
In this process, the NHC catalyst activates the isocyanide, which then reacts with a ketone to form the corresponding enaminone with high efficiency. nih.gov This approach is particularly valuable as it allows for the synthesis of enaminones that are not easily accessible through other methods. windows.net The catalytic cycle involves the formation of a transient imidoyl intermediate, with proton transfer being a crucial step. nih.gov
Transition metal catalysis offers a broad spectrum of possibilities for both the synthesis and subsequent functionalization of enaminones. These methods are prized for their high efficiency and selectivity.
A synergistic approach combining a copper catalyst with a diarylamine catalyst has been developed for the synthesis of cyclic α-enaminones. nih.govresearchgate.net This dual catalytic system allows for the multifunctionalization of unactivated cyclic ketones. nih.gov The amine catalyst activates the ketone by forming a nucleophilic enamine intermediate, while the transition metal activates the other reaction partner. nih.govnih.gov
Gold and silver catalysts have also proven effective. A combination of [(PPh₃)AuCl] and AgOTf catalyzes the reaction between 1,3-dicarbonyl compounds and primary amines under mild, solvent-free conditions, demonstrating high yields with low catalyst loading. nih.gov Furthermore, transition metals like palladium are instrumental in C-H bond activation, enabling the formal oxidative coupling of C-H bonds with aldehydes to generate ketones, a transformation relevant to the broader class of carbonyl compounds. nih.gov The enantioselective hydrogenation of enamines, a key functionalization reaction, is often achieved using transition metal catalysts containing chiral ligands. rsc.orgacs.org
| Catalytic System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Ketones, Isocyanides | Metal-free, high efficiency, novel isocyanide activation. | nih.govwindows.net |
| Copper/Diarylamine | Cyclic Ketones | Synergistic catalysis for multifunctionalization. | nih.govresearchgate.net |
| Gold(I)/Silver(I) | 1,3-Dicarbonyls, Amines | Mild, solvent-free conditions, low catalyst loading. | nih.gov |
| Palladium Complexes | Various (e.g., C-H activation) | High efficiency in C-C and C-N bond formation. | nih.govresearchgate.net |
Chemo- and Stereoselective Syntheses of this compound Analogues
Achieving control over stereochemistry is a paramount goal in organic synthesis, enabling the creation of complex molecules with specific three-dimensional arrangements.
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. In the context of enaminone analogues, several powerful strategies have been developed.
Organocatalytic [4+2] cycloaddition reactions, or Diels-Alder reactions, represent a valuable tool for creating up to four stereogenic centers in a single step. mdpi.com Chiral secondary amines, acting as organocatalysts, can facilitate the formation of chiral enamine intermediates that react with dienophiles with high enantioselectivity. mdpi.com Another significant approach is the asymmetric Michael/cyclization cascade. For instance, a cinchonidine-based thiourea (B124793) catalyst has been used in the reaction of 3-aminooxindoles with 2-enoylpyridines to generate chiral spiro-oxindole-based dihydropyrroles with excellent stereoselectivities. rsc.org
Transition metal catalysis is also central to enantioselective transformations. The hydrogenation of enamines to form chiral amines is a well-established field, often relying on iridium or rhodium catalysts paired with chiral phosphorus ligands to achieve high enantiomeric excess. rsc.orgacs.org
Diastereoselective synthesis focuses on forming a specific diastereomer of a product that has multiple stereocenters. The inherent structure of enaminones can be exploited to influence the stereochemical outcome of reactions.
Recent research has demonstrated chemo- and diastereoselective four-component reactions involving enaminones, showcasing their utility in constructing complex polyfunctionalized molecules. acs.org In the synthesis of heterocyclic systems, high diastereoselectivity has been achieved. An organocatalytic reaction for synthesizing chiral spiro[pyrrolidin-3,2'-oxindole] derivatives proceeded with high diastereo- and enantioselectivity. rsc.org Similarly, the synthesis of tetrahydropyranones from aldehydes has been accomplished with excellent diastereoselectivity by controlling the formation of a stable six-membered chairlike carbocation intermediate. nih.gov These examples highlight how the careful choice of catalysts and reaction conditions can control the relative configuration of newly formed stereocenters in molecules derived from or related to the enaminone scaffold.
Advanced Spectroscopic and Structural Characterization of 4 Iminobut 3 En 2 One
Spectroscopic Techniques for Molecular Elucidation
Spectroscopy is a fundamental tool in chemistry for probing molecular structures. By analyzing the interaction of electromagnetic radiation with molecules, detailed information about their electronic and nuclear environments can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides information about the number and types of atomic nuclei and their chemical environments. slideshare.net
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For 4-Iminobut-3-en-2-one, distinct signals are expected for the methyl protons, the vinyl protons, and the imine proton. The coupling between adjacent protons (spin-spin splitting) would provide further information about the connectivity of the carbon skeleton. docbrown.info The integration of the peak areas corresponds to the ratio of the protons in different environments. youtube.com
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. irisotope.com Due to the low natural abundance of the ¹³C isotope, these spectra are typically less sensitive than ¹H NMR spectra. slideshare.net For this compound, distinct signals would be observed for the methyl carbon, the carbonyl carbon, and the two vinylic carbons. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms attached to them. irisotope.com
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H (Methyl) | ~2.0-2.5 | Singlet, deshielded by adjacent carbonyl group. |
| ¹H (Vinylic) | ~5.0-7.0 | Doublets, showing coupling to each other. |
| ¹H (Imine) | ~7.5-8.5 | Broad singlet, position can be solvent dependent. |
| ¹³C (Methyl) | ~25-35 | |
| ¹³C (Carbonyl) | ~190-200 | |
| ¹³C (Vinylic) | ~100-140 | Two distinct signals expected. |
| ¹³C (Imine Carbon) | ~150-160 |
This table presents expected NMR data for this compound based on typical chemical shift ranges for similar functional groups.
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. wikipedia.org These techniques are particularly useful for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. docbrown.info For this compound, characteristic stretching frequencies would be observed for the C=O (carbonyl), C=N (imine), and C=C (alkene) bonds. The N-H stretching vibration of the imine group would also be a key diagnostic peak. docbrown.info
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman spectroscopy differ, both provide information about the vibrational modes of a molecule.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| C=O Stretch | 1680-1700 | IR, Raman |
| C=N Stretch | 1640-1660 | IR, Raman |
| C=C Stretch | 1600-1640 | IR, Raman |
| N-H Stretch | 3300-3400 | IR |
| C-H Stretch (sp²) | 3000-3100 | IR, Raman |
| C-H Stretch (sp³) | 2850-3000 | IR, Raman |
This table presents expected vibrational frequencies for this compound based on typical ranges for the indicated functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.
For this compound, the presence of conjugated π systems (C=C-C=O and C=C-C=N) results in characteristic UV-Vis absorption bands. The main electronic transitions expected are π → π* and n → π. The π → π transition, which is typically strong, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. masterorganicchemistry.com The position and intensity of these absorptions can be influenced by the solvent polarity.
| Transition | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | ~220-280 | Strong |
| n → π | ~300-350 | Weak |
This table presents expected UV-Vis absorption data for this compound based on typical electronic transitions for similar conjugated systems.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. This data provides a definitive structural model of the molecule in the solid state and can reveal details about intermolecular interactions, such as hydrogen bonding, which may influence the crystal packing. A related derivative, 4-(2-Fluorophenylamino)pent-3-en-2-one, has been studied by X-ray crystallography, providing insights into the structural parameters of similar compounds. ruc.dk
Gas Phase Structural Determination Methods
To understand the intrinsic structure of this compound, free from the influences of crystal packing or solvent effects, gas-phase structural determination methods are employed.
Microwave Spectroscopy: This high-resolution technique measures the rotational transitions of molecules in the gas phase. tanta.edu.eg From the microwave spectrum, it is possible to determine the moments of inertia of the molecule with very high accuracy. mdpi.com This information, in turn, allows for the precise calculation of bond lengths and angles in the gas phase. This method is particularly suited for small, polar molecules.
Reactivity and Mechanistic Investigations of 4 Iminobut 3 En 2 One Transformations
Reaction Pathways Involving the Imine Moiety
The imine group (C=N) in 4-iminobut-3-en-2-one is a primary site for various chemical reactions. Its reactivity is influenced by the nature of the substituents on the nitrogen atom and the reaction conditions employed. nih.gov Imines are generally less electrophilic than their corresponding aldehydes or ketones but can be activated by acid catalysis, which protonates the imine nitrogen to form a highly reactive iminium cation. nih.gov
The mechanism of nucleophilic addition can be promoted by either basic or acidic conditions. libretexts.org In a base-promoted addition, a strong nucleophile directly attacks the electrophilic imino carbon. libretexts.org Under acidic catalysis, the imine nitrogen is first protonated, increasing the electrophilicity of the imino carbon and facilitating the attack of weaker nucleophiles. nih.gov
A variety of nucleophiles can participate in these addition reactions, including organometallic reagents, enolates, and cyanide ions. masterorganicchemistry.comlibretexts.org For instance, the addition of a Grignard reagent or an organolithium reagent to an imine leads to the formation of a new carbon-carbon bond and, after an aqueous workup, yields a secondary amine.
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. wikipedia.orgorganicreactions.org this compound, with its conjugated system, can participate in several types of cycloaddition reactions, acting as either the 4π or 2π component.
[4+2] Cycloaddition (Diels-Alder Type Reactions):
In a [4+2] cycloaddition, a conjugated diene reacts with a dienophile (a 2π component) to form a six-membered ring. libretexts.org The diene component of this compound can react with various dienophiles. The reaction is typically concerted and proceeds through a cyclic transition state, leading to a high degree of stereospecificity. researchgate.net The regioselectivity of the reaction is governed by the electronic properties of both the diene and the dienophile. libretexts.orglibretexts.org
For example, N-alkenyl iminium ions, which can be generated from precursors related to this compound, can act as dienes in [4+2] cycloadditions with alkenes to produce highly substituted piperidine (B6355638) derivatives. nih.gov These reactions can be highly endo- or exo-selective depending on the specific reactants and conditions. nih.gov
[4+3] Cycloaddition:
[4+3] cycloaddition reactions involve a 4π system reacting with a 3-atom, 2π component, typically an allyl or oxyallyl cation, to form a seven-membered ring. organicreactions.orgwikipedia.orgrsc.org These reactions provide a direct route to seven-membered carbocycles, which are found in numerous natural products. organicreactions.orgillinois.edu The oxyallyl cation can be generated in situ from various precursors. illinois.edu The reaction can proceed through either a concerted or a stepwise mechanism, which can influence the stereochemical outcome. illinois.edu
Recent studies have shown that dearomative (4+3) cycloaddition reactions of 3-alkenylindoles and 3-alkenylpyrroles with in-situ generated oxyallyl cations can produce cyclohepta[b]indoles and cyclohepta[b]pyrroles, respectively, in good yields and diastereoselectivities. nih.gov
| Cycloaddition Type | Reactants | Product | Key Features |
| [4+2] Cycloaddition | Diene + Dienophile | Six-membered ring | Concerted mechanism, high stereospecificity. wikipedia.orglibretexts.org |
| [4+3] Cycloaddition | Diene + Allyl/Oxyallyl Cation | Seven-membered ring | Can be concerted or stepwise, useful for natural product synthesis. organicreactions.orgwikipedia.org |
The imine functionality of this compound can be reduced to an amine through hydrogen transfer reactions or by using various reducing agents. wikipedia.org Transfer hydrogenation is a common method where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a metal catalyst. nih.govmdpi.com For example, iridium and rhodium complexes have been shown to be effective catalysts for the transfer hydrogenation of imines. nih.govmdpi.com
Alternatively, direct hydrogenation using molecular hydrogen (H₂) with a metal catalyst like palladium, platinum, or nickel can be employed. researchgate.netnih.gov Other reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can also effectively reduce imines to amines. wikipedia.org The reduction of prochiral imines can provide a route to chiral amines, a valuable transformation in asymmetric synthesis. wikipedia.org
Reactivity of the α,β-Unsaturated Ketone System
The α,β-unsaturated ketone moiety in this compound provides another center of reactivity, primarily through conjugate additions and hydrogenation of the carbon-carbon double bond and the carbonyl group.
Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system, leading to a 1,4-addition product. wikipedia.orglibretexts.org The electrophilicity of the β-carbon is a result of resonance delocalization of the π electrons towards the electronegative oxygen atom of the carbonyl group. libretexts.orglibretexts.org
A wide range of nucleophiles, referred to as Michael donors, can participate in this reaction, including enolates, amines, thiols, and organocuprates (Gilman reagents). wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically thermodynamically controlled, especially with weaker nucleophiles, as the stable carbonyl group is regenerated in the final product. libretexts.orgchemistrysteps.com
The mechanism involves the nucleophilic attack at the β-carbon, forming an enolate intermediate which is then protonated to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org
| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |
| Enolate | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |
| Amine | α,β-Unsaturated Ketone | β-Amino Ketone |
| Thiol | α,β-Unsaturated Ketone | β-Thio Ketone |
| Organocuprate | α,β-Unsaturated Ketone | β-Alkylated Ketone |
The carbon-carbon double bond and the carbonyl group of the α,β-unsaturated ketone system can be selectively hydrogenated. The chemoselective hydrogenation of the olefinic double bond without affecting the carbonyl group is a valuable transformation. researchgate.net This can be achieved using specific catalysts, such as palladium supported on magnesium-lanthanum mixed oxide, under mild conditions. researchgate.net
Conversely, the carbonyl group can also be reduced. The choice between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) is often influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates, favor 1,4-addition. chemistrysteps.comyoutube.com
The stereoselective hydrogenation of tetrasubstituted olefins, which can be present in derivatives of this compound, is a significant challenge due to steric hindrance. nih.gov However, specialized homogeneous and heterogeneous catalysts have been developed to address this, providing access to products with multiple stereocenters. nih.gov
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for the transformations of this compound, a representative β-amino-α,β-unsaturated ketone (enaminone), relies on a combination of kinetic studies, correlation analyses, and the direct or indirect observation of transient species. While specific data for this compound itself is limited in publicly available literature, extensive research on analogous enaminone systems provides a solid framework for understanding its reactive behavior.
Kinetic Studies and Rate Law Determination
Kinetic studies are fundamental to understanding the sequence of events at a molecular level during a chemical transformation. For enaminones, a primary focus of kinetic analysis has been their hydrolysis, which reverses their formation from a β-dicarbonyl compound and an amine. The rate of this reaction is typically monitored over a range of pH values to determine the influence of acid and base catalysis.
Studies on the hydrolysis of various enaminones have revealed that the reaction mechanism can be complex. rsc.org In many cases, the observed first-order rate constant does not follow a simple linear relationship with the hydrogen ion concentration. rsc.org Instead, plots of the rate constant versus [H⁺] can exhibit maxima or minima, suggesting changes in the rate-determining step or the involvement of different ionic species of the enaminone across the pH range. rsc.org
For instance, in strongly acidic solutions, the reaction is often found to be acid-catalyzed. The proposed mechanism involves the rapid, reversible protonation of the enaminone, followed by the rate-determining attack of water on the resulting iminium ion. However, as the pH increases, the rate can become dependent on the attack of water on the protonated enamine (at the β-carbon) or on the unprotonated form. rsc.orgacs.org
The rate law for the hydrolysis of enaminones can often be expressed as a multiparameter equation reflecting these different pathways. For a series of N-substituted enaminones, the second-order rate constants for acid-catalyzed hydrolysis can provide insights into the electronic and steric effects of the substituent on the nitrogen atom.
Table 1: Illustrative Rate Data for Enaminone Hydrolysis (Hypothetical Data Based on General Findings)
| Compound (Related Enaminone) | pH | Observed Rate Constant (k_obs, s⁻¹) | Second-Order Rate Constant (k_H, M⁻¹s⁻¹) |
| N-methyl-4-aminopent-3-en-2-one | 2.0 | 1.5 x 10⁻³ | 0.15 |
| N-phenyl-4-aminopent-3-en-2-one | 2.0 | 8.2 x 10⁻⁴ | 0.082 |
| N,N-dimethyl-4-aminopent-3-en-2-one | 2.0 | 5.5 x 10⁻⁵ | 0.0055 |
Note: This table is for illustrative purposes to demonstrate the type of data obtained from kinetic studies on enaminones.
Brønsted Acidity/Basicity Correlations and Isotope Effects
Brønsted correlations, which relate the rate of a reaction to the acidity or basicity of the catalyst, are powerful tools for probing transition state structure. For the acid-catalyzed hydrolysis of enaminones, a linear free-energy relationship between the logarithm of the rate constant (log k) and the pKa of the catalyzing acid (a Brønsted plot) can reveal the extent of proton transfer in the transition state. A Brønsted coefficient (α) close to 1 suggests a late transition state with extensive proton transfer, while a value close to 0 indicates an early transition state.
Kinetic isotope effects (KIEs) offer another layer of mechanistic detail by comparing the rates of reaction for molecules containing different isotopes at a specific position. libretexts.org The replacement of hydrogen with deuterium (B1214612) (²H or D) is most common. A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. youtube.com Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but can still influence the rate through changes in hybridization or steric effects. libretexts.org
In the context of enamine and enaminone chemistry, KIEs have been instrumental. For example, in l-proline-catalyzed reactions where enamine formation is key, the observation of a significant primary α-deuterium KIE supports rate-determining enamine formation. nih.gov Furthermore, the magnitude of the KIE can help to distinguish between different proposed mechanisms for enamine formation itself. nih.gov For the hydrolysis of enaminones, solvent isotope effects (kH₂O/kD₂O) can help to elucidate the role of water as a nucleophile and a proton transfer agent in the rate-determining step.
Table 2: Representative Isotope Effects in Reactions Involving Enamine/Iminium Species (Based on Literature Precedents)
| Reaction Type | Isotopic Substitution | k_light / k_heavy | Mechanistic Implication |
| Enamine Formation | α-deuteration of aldehyde | ~4-6 | C-H bond breaking is rate-limiting |
| Enamine Hydrolysis | Solvent (H₂O vs D₂O) | ~2-3 | Proton transfer in the transition state |
| Iminium Ion Formation | ¹²C vs ¹³C at carbonyl | >1.02 | Carbonyl carbon rehybridization in rate-limiting step |
Note: This table presents typical values and interpretations from related systems to illustrate the application of isotope effects.
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Enaminones are themselves versatile intermediates in organic synthesis. rsc.orgresearchgate.net In their transformations, several key intermediates are often postulated.
In acid-catalyzed hydrolysis, the initial intermediate is the protonated enaminone, which exists as an iminium ion. This species is significantly more electrophilic than the neutral enaminone, facilitating the nucleophilic attack by water. The subsequent addition of water leads to a carbinolamine intermediate. This carbinolamine is generally unstable and can undergo proton transfer followed by the elimination of the amine to yield the corresponding β-dicarbonyl compound. youtube.comacs.org While carbinolamines are often too transient to be isolated, their presence can be inferred from kinetic data or trapped chemically. psu.edu
Spectroscopic techniques can sometimes be employed to detect these intermediates. For example, NMR spectroscopy at low temperatures may allow for the observation of protonated species or other relatively stable intermediates. nih.gov In some cases, highly reactive intermediates can be characterized through trapping experiments, where a reactive species is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product. psu.edu
Computational chemistry, using methods like Density Functional Theory (DFT), has become an invaluable tool for characterizing both intermediates and transition states that are difficult or impossible to observe experimentally. biointerfaceresearch.com These calculations can provide detailed geometric and energetic information about the transition state structure, helping to rationalize observed kinetic data and isotope effects. For example, theoretical calculations have been used to predict KIEs, which can then be compared with experimental values to validate a proposed mechanism. nih.gov
Computational and Theoretical Chemistry Studies of 4 Iminobut 3 En 2 One
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the electronic and molecular structure of compounds like 4-iminobut-3-en-2-one. These methods provide insights into molecular geometry, electronic distribution, and orbital energies, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure of molecules like this compound. mpg.descispace.com DFT calculations can elucidate several key properties. For its structural analogue, 4-aminobut-3-en-2-one, the conjugated enone system and the amino group are key features. DFT can be used to predict bond lengths, bond angles, and dihedral angles, which would reveal the planarity of the molecule and the conformation of the imino and carbonyl groups.
Furthermore, DFT is instrumental in analyzing the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For a molecule like this compound, the electron density distribution, also calculable by DFT, would likely show a high degree of polarization due to the electronegative oxygen and nitrogen atoms. youtube.com
Illustrative DFT-Calculated Properties for a Conjugated Iminoketone System:
| Property | Illustrative Value | Significance |
| C=O Bond Length | ~1.23 Å | Indicates strong double bond character. |
| C=N Bond Length | ~1.30 Å | Suggests partial double bond character due to conjugation. |
| C-C Bond Lengths | ~1.38 - 1.45 Å | Reflects delocalization of π-electrons across the backbone. |
| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and nucleophilic character. |
| LUMO Energy | ~ -1.8 eV | Relates to electron affinity and electrophilic character. |
| HOMO-LUMO Gap | ~ 4.7 eV | Indicates chemical reactivity and electronic excitation energy. |
Note: The values in this table are illustrative for a generic conjugated iminoketone system and are not based on direct calculations for this compound.
High-Level Ab Initio and Semi-Empirical Methodologies
Beyond DFT, other computational methods can provide further insights. High-level ab initio methods, while computationally more demanding, can offer even greater accuracy for electronic and molecular structures. scispace.com These methods are based on solving the Schrödinger equation without empirical parameters, providing a rigorous theoretical description.
On the other end of the computational spectrum, semi-empirical methods offer a faster, albeit less accurate, alternative. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.orgwustl.eduscribd.com These methods simplify the Hartree-Fock formalism and use parameters derived from experimental data to approximate certain integrals. wikipedia.org Methods like AM1, PM3, and MNDO can be useful for preliminary conformational analysis and for studying large systems where ab initio or DFT methods would be prohibitively expensive. uni-muenchen.deuomustansiriyah.edu.iqscribd.com For this compound, semi-empirical methods could be employed to quickly screen different possible conformations and identify low-energy structures for further analysis with more accurate methods.
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules like this compound behave in different environments, such as in solution. nih.gov
For this compound, key dynamic features to investigate would include the rotation around single bonds, which could lead to different conformers. The flexibility of the molecule, particularly the torsional angles involving the C-C and C-N single bonds, would be a primary focus. MD simulations can provide information on the relative energies of different conformers and the energy barriers for their interconversion. This is crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule might change its shape to interact with other molecules. researchgate.netmdpi.com
Potential Conformational Dynamics of this compound:
| Dynamic Process | Description | Expected Timescale |
| C-C Single Bond Rotation | Rotation around the single bond connecting the carbonyl and the double bond, leading to s-cis and s-trans conformers. | Picoseconds to Nanoseconds |
| C-N Single Bond Rotation | Rotation around the single bond adjacent to the imine, influencing the orientation of the imino group. | Picoseconds |
| Solvent Shell Reorganization | The rearrangement of solvent molecules around the solute, affecting its conformation and reactivity. | Picoseconds |
Note: This table presents potential dynamic events for this compound based on general principles of molecular dynamics.
Computational Prediction of Reactivity and Selectivity Profiles
Computational chemistry is not only descriptive but also predictive, offering powerful tools to forecast the reactivity and selectivity of chemical reactions.
Exploration of Reaction Pathways and Energy Landscapes
Theoretical calculations can map out the potential energy surface for a chemical reaction, identifying transition states and intermediates. researchgate.netmdpi.com This allows for the exploration of different reaction pathways and the determination of the most energetically favorable routes. For this compound, which possesses both nucleophilic (at the nitrogen) and electrophilic (at the carbonyl carbon and the β-carbon) centers, computational studies could predict the outcomes of various reactions.
For instance, in a reaction with a nucleophile, calculations could determine whether the attack is more likely to occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). By calculating the activation energies for both pathways, a prediction can be made about the major product. Similarly, reactions with electrophiles could be modeled to understand the regioselectivity of the attack.
Modeling of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
Non-covalent interactions are crucial in many chemical and biological processes, influencing molecular recognition, self-assembly, and the stability of supramolecular structures. numberanalytics.comnih.govwikipedia.orgnih.gov For this compound, several types of non-covalent interactions are possible. The imino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The conjugated π-system also allows for potential π-π stacking interactions with other aromatic or conjugated molecules.
Computational methods can be used to model these weak interactions and quantify their strength. This is particularly important for understanding how this compound might interact with biological targets like enzymes or receptors, where a network of non-covalent interactions often governs binding affinity and specificity. numberanalytics.com
Possible Non-Covalent Interactions Involving this compound:
| Interaction Type | Description | Estimated Energy Range (kcal/mol) |
| Hydrogen Bonding | Interaction between the N-H group (donor) and a hydrogen bond acceptor, or the C=O group (acceptor) and a hydrogen bond donor. | 3 - 10 |
| π-π Stacking | Interaction between the conjugated π-system of this compound and another π-system. | 1 - 5 |
| van der Waals Forces | General attractive and repulsive forces between molecules. | 0.5 - 2 |
Note: The energy ranges are typical estimates for these types of interactions.
In Silico Approaches to Structure-Activity Relationship (SAR) Analysis for Analogues
The exploration of the bioactivity of this compound and its analogues has been significantly advanced through the use of computational, or in silico, methods. A primary focus of this research has been the application of Quantitative Structure-Activity Relationship (QSAR) studies to understand how variations in the chemical structure of these compounds influence their biological activities, particularly their potential as anticonvulsant agents. nih.govnih.gov
QSAR modeling attempts to correlate the chemical structure of compounds with their biological or chemical activity using statistical methods. nih.gov For enaminones, which are organic compounds characterized by the conjugated N–C=C–C=O system, these studies have been instrumental in predicting the efficacy of novel derivatives. nih.govresearchgate.net Enaminones are broadly categorized into two structural classes: open-chain enaminones (OCEs), which possess conformational flexibility, and ringed enaminones (REs), where the functional group is part of a rigid ring structure. nih.gov
Researchers have successfully employed QSAR to predict the median effective dose (ED₅₀) for anticonvulsant activity of ringed enaminones and have extended these models to forecast the activity of open-chain analogues like this compound. nih.govnih.gov This approach allows for the rational design of new, potentially more potent, anticonvulsant compounds before their actual synthesis and in vitro or in vivo testing. nih.gov
Two principal modeling techniques have been applied in the QSAR analysis of enaminones:
Multivariable Linear Regressions: This method involves identifying key molecular descriptors that have a statistically significant correlation with the biological activity of the compounds. nih.govresearchgate.net
CORAL (CORrelation And Logic) Program: This software utilizes flexible descriptors to build a QSAR model, offering a different but complementary approach to the more traditional regression methods. nih.govnih.govresearchgate.net
Through these computational studies, several open-chain enaminones have been identified as promising candidates for further pharmacological investigation, with predicted ED₅₀ values below 10 mg·kg⁻¹. nih.govnih.govresearchgate.net The Anticonvulsant Selection Project has classified these proposed compounds as Class 1 and Class 2, indicating their potential significance. nih.govresearchgate.net
The table below presents a conceptual overview of how different structural modifications in enaminone analogues can influence their predicted anticonvulsant activity, based on the principles of QSAR studies.
| Structural Modification | Rationale for Change in Activity | Predicted Effect on Anticonvulsant Activity |
| Alteration of Substituents on the Nitrogen Atom | Modifies the electronic properties and steric bulk around the pharmacophore. | Can either increase or decrease activity depending on the nature of the substituent. |
| Modification of the Carbonyl Group | Affects the hydrogen bonding capacity and overall polarity of the molecule. | May lead to changes in receptor binding affinity. |
| Introduction of Cyclic Structures | Restricts conformational flexibility, which can lead to a more defined interaction with the biological target. | Can result in higher potency if the rigid conformation is optimal for binding. |
| Variation in the Alkyl Chain | Influences the lipophilicity and pharmacokinetic properties of the compound. | Can impact absorption, distribution, metabolism, and excretion (ADME) profiles. |
Coordination Chemistry and Metal Complexes of 4 Iminobut 3 En 2 One
4-Iminobut-3-en-2-one as a Ligand in Coordination Compounds
This compound is the parent compound of a class of β-aminovinyl ketones. It possesses two donor atoms, the imino nitrogen and the keto oxygen, making it a bidentate ligand capable of forming a stable six-membered chelate ring with a metal ion. The delocalized π-electron system across the O=C-C=C-N backbone influences the ligand's coordination properties and the stability of the resulting metal complexes.
The coordination of this compound to a metal center typically occurs through the deprotonation of the imino group, forming an anionic ligand. This bidentate coordination through the oxygen and nitrogen atoms creates a stable six-membered ring structure with the metal ion. researchgate.net This chelation effect enhances the thermodynamic stability of the resulting complexes compared to coordination with monodentate ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various established methods. A common approach involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the imino group. researchgate.netnih.gov Characterization of the resulting complexes is carried out using a range of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) and UV-Visible spectroscopy, and X-ray crystallography.
Transition Metal Complexes (e.g., Copper, Nickel, Cobalt, Palladium)
A variety of transition metal complexes of this compound and its derivatives have been synthesized and studied.
Copper(II) Complexes: The reaction of copper(II) acetate (B1210297) with this compound in an aqueous ammonia (B1221849) solution leads to the precipitation of the bis(4-iminobut-3-en-2-onato)copper(II) complex. researchgate.net These complexes typically exhibit a square planar geometry around the copper center. mdpi.com
Nickel(II) Complexes: Similar to copper, nickel(II) complexes can be prepared by reacting a nickel(II) salt, such as nickel(II) acetate, with the ligand. researchgate.netresearchgate.net The resulting bis(4-iminobut-3-en-2-onato)nickel(II) complexes are also generally square planar. The synthesis of tetranuclear nickel(II) complexes with distorted Ni₄O₄ cubane-like cores has also been reported, where the ligand coordinates in a pentadentate fashion. nih.gov
Cobalt(II) and Cobalt(III) Complexes: Cobalt complexes with this compound and its analogues have been synthesized. Depending on the oxidation state and the specific ligand, cobalt can form complexes with various geometries, including tetrahedral and octahedral. mdpi.comwikipedia.org For instance, a four-coordinate planar cobalt-imido complex has been synthesized and characterized. osti.gov
Palladium(II) Complexes: Palladium(II) complexes with related β-diketonate ligands are well-known. While specific studies on this compound with palladium are less common, the coordination chemistry is expected to be similar to that of nickel(II), favoring square planar geometries.
Coordination Modes and Ligand Properties
The primary coordination mode of this compound is as a bidentate, monoanionic ligand, coordinating through the imino nitrogen and the carbonyl oxygen. This (N,O) coordination forms a stable six-membered chelate ring. The coordination number of the central metal ion in these complexes is influenced by factors such as the size and charge of the metal ion and electronic factors. libretexts.org For instance, with Cu(II) and Ni(II), the formation of square planar complexes with a coordination number of four is common. mdpi.com In some cases, the ligand can participate in the formation of polynuclear complexes, acting as a bridging ligand. nih.gov
The properties of the ligand, such as its steric and electronic characteristics, can be readily modified by introducing substituents on the carbon backbone or the nitrogen atom. These modifications can influence the stability, structure, and reactivity of the resulting metal complexes.
Electronic and Geometric Structures of Metal-Iminone Complexes
The electronic and geometric structures of metal-iminone complexes are intrinsically linked. The geometry of the complex is largely determined by the coordination number and the d-electron configuration of the central metal ion. usd.edu
Geometric Structures: As mentioned, square planar geometry is prevalent for d⁸ metal ions like Ni(II) and Pd(II), as well as for Cu(II) (a d⁹ ion). Tetrahedral geometry is also possible, particularly for Co(II). Octahedral geometries can be achieved with the coordination of additional ligands. libretexts.org X-ray crystallography is the definitive method for determining the precise geometric parameters of these complexes in the solid state. For example, a tetranuclear nickel(II) complex, Ni₄(L)₄₄·C₂H₃N·2H₂O, was found to have a distorted Ni₄O₄ open-cubane-like core. nih.gov
Electronic Structures: The electronic structure of these complexes can be described using theories such as Crystal Field Theory and Ligand Field Theory. youtube.com The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals. This splitting determines the electronic spectrum and magnetic properties of the complex. The delocalized π-system of the this compound ligand plays a crucial role in the electronic structure, facilitating metal-ligand orbital overlap. youtube.com Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in these complexes. usd.edu
Below is a table summarizing typical geometric and electronic data for transition metal complexes with ligands similar to this compound.
| Metal Ion | Coordination Number | Typical Geometry | d-Electron Configuration | Magnetic Properties |
| Cu(II) | 4 | Square Planar | d⁹ | Paramagnetic |
| Ni(II) | 4 | Square Planar | d⁸ | Diamagnetic |
| Co(II) | 4 | Tetrahedral | d⁷ | Paramagnetic |
| Pd(II) | 4 | Square Planar | d⁸ | Diamagnetic |
Role of Metal-Ligand Interactions in Modulating Reactivity and Stability
The nature of the metal-ligand bond significantly influences the reactivity and stability of the coordination complex.
Reactivity: The metal-ligand interactions modulate the reactivity of both the metal center and the ligand itself. Coordination to a metal ion can make the ligand more susceptible to nucleophilic or electrophilic attack. Conversely, the ligand field influences the redox potential of the metal center, affecting its catalytic activity. For instance, the electronic structure of late transition metal imido complexes, which feature metal-nitrogen multiple bonds, is highly dependent on the metal's d-electron configuration and impacts their reactivity. chemrxiv.orgyale.edu The study of organometallic nickel complexes has provided insights into their relevance in carbon-carbon and carbon-oxygen bond formation reactions. rsc.orgrsc.org
Catalytic Applications and Organocatalysis Involving 4 Iminobut 3 En 2 One
4-Iminobut-3-en-2-one and its Derivatives in Catalytic Transformations
Derivatives of this compound, often referred to as β-enaminones, are recognized as valuable building blocks in organic synthesis. acgpubs.org Their utility stems from their ability to participate in a variety of catalytic reactions, acting as precursors for diverse molecular architectures. The reactivity of these compounds is largely dictated by the push-pull electronic system of the N-C=C-C=O moiety. This conjugation renders the β-carbon electrophilic and the nitrogen atom as well as the α-carbon nucleophilic, allowing for selective functionalization. acgpubs.org
In recent years, strategies involving the transition-metal-catalyzed C-H activation and annulation of β-enaminones have been extensively explored to construct five- and six-membered heterocycles and polyaromatic systems, which are crucial synthons in drug discovery. rsc.org The electronic nature of β-enaminones as vinylogous amides can lower their nucleophilicity compared to simple enamines, presenting unique challenges and opportunities in catalytic reactions like C-N cross-coupling. beilstein-journals.org
Organocatalytic Strategies
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, complementing metal- and biocatalysis. nobelprize.org For substrates like this compound, organocatalysis offers powerful strategies for asymmetric synthesis.
A cornerstone of organocatalysis is the activation of α,β-unsaturated carbonyl compounds through the formation of iminium ions. nobelprize.org Chiral primary or secondary amines react reversibly with the ketone moiety of an enone substrate to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, enhancing its reactivity towards nucleophiles. nobelprize.org This activation strategy is central to a vast number of asymmetric transformations, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations. nobelprize.orgprinceton.edu
The general mechanism involves the following steps:
Condensation of the enone with a chiral amine catalyst (e.g., a derivative of proline or a diarylprolinol) to form a chiral iminium ion. nobelprize.org
Nucleophilic attack on the β-carbon of the activated iminium ion. The stereochemical outcome is directed by the chiral catalyst.
Hydrolysis of the resulting enamine intermediate to release the functionalized product and regenerate the catalyst. nobelprize.org
This iminium ion-enamine catalytic cycle has been effectively used in various asymmetric reactions. nobelprize.orgnih.gov For instance, the combination of iminium ion activation with photoredox catalysis has enabled the asymmetric β-functionalization of cyclic enones for the formation of quaternary carbon centers. nih.gov
| Reaction Type | Catalyst Type | Activation Mode | Typical Nucleophile | Ref. |
| Michael Addition | Chiral primary amine-thiourea | Imine-Iminium ion | Nitromethane | researchgate.net |
| Diels-Alder | Chiral imidazolidinone | Iminium ion | Dienes | nobelprize.orgprinceton.edu |
| β-Alkylation | Chiral amine + Photocatalyst | Iminium ion / Photoredox | α-Amino radical | nih.gov |
In enantioselective catalysis, derivatives of this compound can act as prochiral substrates that are transformed into chiral intermediates upon interaction with a catalyst. The stereochemistry of the final product is determined in the step involving this transient chiral species. Bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas or squaramides, are particularly effective in this regard. researchgate.netbeilstein-journals.org These catalysts can activate both the imine substrate and the nucleophile simultaneously through hydrogen bonding and Brønsted/Lewis acid-base interactions.
For example, in the aza-Henry reaction of N-Boc-isatin imines (structurally related activated imines) with nitromethane, a chiral bifunctional guanidine catalyst was used to achieve high yields and enantioselectivities. beilstein-journals.org Similarly, chiral thiourea (B124793) catalysts have been employed for the asymmetric Michael addition of nitromethane to enones, proceeding through an imine-iminium ion mechanism where the rate-determining and stereo-determining step is the nucleophilic attack of a nitronate ion on the iminium ion intermediate. researchgate.net The combination of organocatalyzed conjugate addition via iminium ion activation with a subsequent bioreduction step has been developed into one-pot cascade processes to access valuable chiral γ-nitro alcohols. chemrxiv.org
Transition Metal-Mediated Catalysis
Transition metals offer a broad spectrum of catalytic activity for the transformation of this compound and its derivatives. These methods are indispensable for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com
Cross-coupling reactions are powerful tools for bond formation in organic synthesis. mdpi.com β-Enaminones are viable substrates for such transformations, although they have been comparatively less explored than other enamines. beilstein-journals.org An important application is the intramolecular C-N cross-coupling of acyclic β-enaminones to synthesize substituted tetrahydroquinolines, which are precursors to certain alkaloids. beilstein-journals.org This cyclization can be successfully achieved with both bromo and chloro derivatives, with the choice of ligand and solvent being crucial factors for success. beilstein-journals.org
Copper and iron, being inexpensive and less toxic than noble metals, are attractive catalysts for these reactions. mdpi.com Copper/iron co-catalytic systems have been developed for the cross-coupling of terminal alkynes with aryl halides. The Chan-Lam coupling, a copper-promoted C-N and C-O cross-coupling reaction using boronic acids, represents a significant advance in carbon-heteroatom bond formation under mild conditions. researchgate.net Generally, transition metal-catalyzed cross-coupling provides a versatile route for the synthesis of complex molecules from simple precursors. nih.govmdpi.com
| Coupling Type | Catalyst System | Substrates | Product Type | Ref. |
| Intramolecular C-N | Pd(0) with ligands | Acyclic β-enaminones | Tetrahydroquinolines | beilstein-journals.org |
| C(sp)-C(sp2) | CuI/Fe(acac)3 | Terminal alkynes, Aryl halides | Aryl-alkynes | |
| C-N / C-O | Cu(II) | Boronic acids, Amines/Phenols | Aryl amines/ethers | researchgate.net |
| C-H Functionalization | Rh(III) | Arenes, Alkenes | C-C coupled products | nih.gov |
Hydrogenation of the C=C and C=N bonds within the this compound scaffold is a key transformation for producing saturated amino ketones and amino alcohols. Transfer hydrogenation is a particularly useful method that avoids the need for high-pressure molecular hydrogen, instead using hydrogen donor molecules like formic acid or isopropanol (B130326). wikipedia.org
Ruthenium and rhodium complexes, often featuring chiral diamine and phosphine ligands, are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines to their corresponding alcohols and amines with high enantioselectivity. wikipedia.org Iridium complexes have also been developed for the highly efficient transfer hydrogenation of imines, which is a key step in reductive amination processes. liv.ac.uknih.gov The catalytic hydrogenation of the C=C bond in α,β-unsaturated ketones related to this compound is also well-established, often showing high chemoselectivity for the reduction of the double bond over the carbonyl group. researchgate.netmdpi.com Asymmetric hydrogenation of β,β-disubstituted nitroalkenes, which are structurally similar activated olefins, has been achieved with high enantioselectivity using chiral bisphosphine-thiourea ligands, where the thiourea group acts as a crucial H-bond donor. organic-chemistry.org
Pericyclic and Annulation Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving the reorganization of σ and π bonds without the formation of intermediates. msu.edulibretexts.orgox.ac.uk These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are powerful tools in organic synthesis due to their high stereospecificity. libretexts.orglibretexts.org Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, can sometimes proceed through pericyclic pathways. scispace.com
A comprehensive search of scientific databases and chemical literature did not yield any specific examples or theoretical studies of this compound participating in pericyclic or annulation reactions. The potential of its conjugated π-system for such transformations has not been reported.
Biomimetic Catalysis and Enzyme Mimics
Biomimetic catalysis involves the design of synthetic molecules that mimic the function of natural enzymes. This approach provides insights into biological mechanisms and can lead to the development of highly efficient and selective catalysts.
Models for Catechol Oxidase Activity
Catechol oxidase is a type-3 copper-containing enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones. nih.govwikipedia.org This process is responsible for the browning of fruits and vegetables. wikipedia.org Researchers have developed numerous synthetic complexes, typically involving copper ions, to model the structure and function of the catechol oxidase active site. nih.govmdpi.comepa.gov These models are crucial for studying the reaction mechanism and developing new oxidation catalysts. nih.gov
Despite the extensive research into catechol oxidase mimics, there is no published work describing the use of this compound as a ligand in the development of such models. The characteristics of coordination complexes involving this imine in mimicking catechol oxidase activity remain unexplored.
Synergistic and Cooperative Catalysis Methodologies
Synergistic catalysis is a powerful strategy where two or more distinct catalysts work in concert to promote a single chemical transformation that is not efficiently catalyzed by either catalyst alone. nih.govmdpi.com This approach allows for the simultaneous activation of both the nucleophile and the electrophile, leading to novel reactivity and enhanced efficiency. nih.gov
There are no documented instances of this compound being employed as a substrate, ligand, or catalyst in synergistic or cooperative catalysis systems. The potential for this compound to participate in such advanced catalytic cycles has not been investigated in the available literature.
Advanced Research Applications and Emerging Areas for 4 Iminobut 3 En 2 One
Precursors in Materials Science and Polymer Chemistry
The β-enaminone linkage is increasingly recognized as a dynamic covalent bond, useful in the design of advanced, responsive polymers. These materials can change their properties in response to external stimuli, such as pH.
Research has focused on incorporating the enaminone functional group into polymer structures to create "smart" materials for applications like controlled-release systems. rsc.org A key strategy involves using polymers with pendant β-ketoester groups, such as poly[2-(acetoacetoxy)ethyl methacrylate] (pAEMA). These polymers can be readily modified by reacting them with primary amines to form stable, yet cleavable, enaminone linkages. rsc.org This dynamic bond is stable under neutral or basic conditions but can be cleaved under acidic conditions, which allows for the controlled release of the attached amine-containing molecule. rsc.org This approach has been successfully demonstrated in the development of pH-sensitive nanoparticles for the potential delivery of therapeutic agents. For instance, amphiphilic block copolymers containing pAEMA have been used to create nanoparticles that release the local anesthetic benzocaine (B179285) upon a decrease in pH through the cleavage of the enaminone bond. rsc.org The use of enaminones as acid-cleavable linkers is a growing area of interest for creating performance materials, including vitrimers, coatings, and dental resins. rsc.org
Intermediates in the Synthesis of Complex Organic Molecules and Fine Chemicals
4-Iminobut-3-en-2-one and related β-enaminones are highly valuable intermediates in organic synthesis due to their versatile reactivity. They serve as key building blocks for constructing a wide array of more complex molecules, particularly nitrogen-containing heterocycles which form the core of many natural products and pharmaceutical agents. mdpi.com
The conjugated enaminone system provides two reactive sites, allowing them to participate in various cyclization and condensation reactions. They are extensively used for synthesizing important chemical structures such as:
Pyrroles: Vinylogous amides (β-enaminones) react with α-aminoacid esters to produce highly functionalized and unsymmetrically substituted pyrroles, which are core structures in many bioactive marine natural products. nih.gov
Peptides and Amino Acids: β-Enaminones are used as precursors for the synthesis of α,β-amino acids and peptides. mdpi.com Chiral cyclic enaminones can be synthesized in high yield from amino acids via a Wolff rearrangement, providing a pathway to novel peptide structures without racemization. nih.gov
Quinolines and other Heterocycles: The enaminone motif is a foundational precursor for building various nitrogen heterocycles, including quinolines and N-substituted carbazolones. mdpi.com
The utility of β-enaminones as synthetic intermediates is summarized in the table below.
| Precursor Class | Synthetic Method | Resulting Complex Molecule | Significance |
| β-Enaminones | Reaction with α-aminoacid esters | Unsymmetrical, polyfunctionalized pyrroles | Core of anti-proliferative and antibiotic natural products. nih.gov |
| Amino Acids | Wolff Rearrangement using vinylogous amides | Cyclic enaminones, β-amino acids | Building blocks for novel peptides and peptidomimetics. mdpi.comnih.gov |
| β-Enaminones | Cyclization/Condensation Reactions | Quinolines, Carbazoles | Important scaffolds in medicinal chemistry. mdpi.com |
Biological Research Applications (Focus on Molecular Mechanisms)
While the β-enaminone scaffold is a structure of interest in medicinal chemistry, specific mechanistic studies involving this compound are not extensively documented in publicly available literature.
Enzyme Inhibition Studies and Mechanistic Insights (e.g., Dimethylarginine Dimethylaminohydrolase, Carbonic Anhydrase)
The general class of enaminones has been explored for biological activities, including potential enzyme inhibition. However, detailed research specifically elucidating the mechanism of action of this compound as an inhibitor for enzymes such as Dimethylarginine Dimethylaminohydrolase (DDAH) or Carbonic Anhydrase (CA) is not available in the reviewed scientific literature. These enzymes are critical in physiological processes, with DDAH regulating nitric oxide production and CA managing pH balance through carbon dioxide hydration, making them important therapeutic targets. nih.gov Further investigation would be required to determine if this compound possesses any inhibitory activity against these or other enzymes.
Investigations into Biomolecular Interactions (e.g., DNA, Proteins)
The ability of small molecules to interact with biomacromolecules like DNA and proteins is fundamental to pharmacology. However, specific studies detailing the interaction of this compound with DNA or proteins are not present in the available research literature.
Role in Biotransformations and Metabolic Pathways (e.g., Defluorination Intermediates)
Biotransformation is the process by which living organisms modify chemical substances. There is no information in the reviewed literature describing the role of this compound in metabolic pathways or its potential function as an intermediate in processes such as enzymatic defluorination.
Corrosion Inhibition Mechanisms via Surface Interaction Studies
Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are often effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption can occur through physical (electrostatic) or chemical (covalent bond formation) interactions. Although this compound possesses these structural features (nitrogen and oxygen atoms, and a conjugated π-system), specific studies detailing its mechanism as a corrosion inhibitor via surface interactions have not been reported in the reviewed scientific literature.
Conclusion and Future Research Directions in 4 Iminobut 3 En 2 One Chemistry
Summary of Key Contributions and Scientific Advancements
The chemistry of 4-iminobut-3-en-2-one and related β-enaminones has seen significant progress, establishing them as versatile and indispensable building blocks in modern organic synthesis. A key feature of these molecules is their ambident nucleophilic and electrophilic nature, which allows them to participate in a wide array of chemical transformations. researchgate.net
One of the most significant areas of advancement has been in the development of novel synthetic methodologies. Historically, the synthesis of β-enaminones involved the condensation of β-dicarbonyl compounds with amines. While effective, modern advancements have focused on improving efficiency, atom economy, and environmental compatibility. The use of catalysts such as ferric (III) ammonium (B1175870) nitrate (B79036) and scandium(III) triflate under solvent-free conditions has provided high-yield access to these compounds. acgpubs.org Furthermore, the development of transition-metal-catalyzed C-H activation and annulation strategies has opened up new pathways for creating complex molecular architectures from simple enaminone precursors. rsc.org These methods are crucial for synthesizing a variety of heterocyclic compounds like pyrazoles, quinolines, and pyridines, which are significant scaffolds in medicinal chemistry. researchgate.netacgpubs.org
The versatility of β-enaminones is evident in their diverse reactivity. They are known to act as acceptors in both 1,2- and 1,4-addition reactions, making them valuable intermediates for annulation processes. researchgate.net Recent research has uncovered new reaction pathways, including metal-free oxidative activation of the C=C double bond to synthesize pyridines and the use of molecular iodine to trigger novel cyclizations. researchgate.net The ability to perform these reactions in greener solvents like water has also been a major step forward, aligning with the principles of sustainable chemistry. bohrium.com These advancements underscore the role of enaminones as pivotal synthons for constructing biologically active molecules and natural products. acgpubs.orgrsc.org
| Advancement Type | Description | Key Impact | Citation |
| Catalytic Synthesis | Use of catalysts like Sc(OTf)₃ and Fe(III) salts under solvent-free conditions. | Increased yields (70-95%), improved efficiency, and reusability of catalysts. | acgpubs.org |
| C-H Functionalization | Transition-metal-catalyzed site-selective C-H activation and annulation. | Access to complex polyaromatic and heterocyclic scaffolds from simple precursors. | rsc.org |
| Novel Reactivity | Discovery of metal-free oxidative cyclizations and iodine-mediated reactions. | Expansion of the synthetic toolbox for creating diverse molecular structures. | researchgate.net |
| Green Chemistry | Development of synthetic methods in aqueous media. | Reduced environmental impact and promotion of sustainable chemical processes. | bohrium.com |
Unresolved Challenges and Promising Open Questions
Despite the significant strides made, several challenges and open questions persist in the field of this compound chemistry. For a long time, enaminones were primarily viewed as aza-analogs of enols, which may have limited the exploration of their full chemical potential. bohrium.com A primary challenge lies in achieving perfect control over regioselectivity and stereoselectivity in their reactions. The presence of multiple reactive sites (N, O, α-carbon, β-carbon, carbonyl carbon) can lead to mixtures of products, complicating synthetic routes. While significant progress has been made in diastereoselective Mannich-type reactions to produce β-amino ketones, achieving high enantioselectivity often requires sophisticated and substrate-specific catalysts. organic-chemistry.org
Another challenge is the expansion of the substrate scope for many of the advanced catalytic reactions. While many methods work well for N-aryl or specific alkyl-substituted enaminones, their applicability to a broader range of functionalized or sterically hindered derivatives remains an area for improvement. The development of more robust and broadly applicable catalytic systems is a critical need.
Furthermore, the full mechanistic understanding of many newly discovered transformations is still incomplete. For example, while the utility of metal-free oxidative cyclizations is clear, the precise mechanistic pathways are still under investigation. researchgate.net A deeper understanding of these mechanisms is crucial for optimizing reaction conditions and for the rational design of new, more efficient synthetic strategies. Answering how the electronic and steric properties of substituents on the enaminone backbone influence reactivity in these novel transformations is a key open question.
Prospective Research Avenues and Interdisciplinary Impact
The future of this compound chemistry is bright, with numerous prospective research avenues poised to make a significant impact across various scientific disciplines. The unique structural and electronic properties of these compounds make them ideal candidates for applications beyond traditional organic synthesis. nih.gov
A major future direction is the continued development of asymmetric catalysis. Designing new chiral catalysts that can control the stereochemical outcome of reactions involving enaminone substrates will unlock the synthesis of a vast array of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The synthesis of chiral β-amino ketones, for instance, serves as a gateway to many biologically active molecules and natural products. bookpi.org
The intersection of enaminone chemistry with materials science presents another exciting frontier. The electron-rich, conjugated system of enaminones makes them promising candidates for the development of novel organic electronic materials, such as fluorescent probes, liquid crystals, and components of organic semiconductors. researchgate.netnih.gov Exploring how modifications to the this compound scaffold affect its photophysical and electronic properties could lead to the creation of materials with tailored functions.
Furthermore, the application of computational chemistry and machine learning is set to accelerate discovery in this field. researchgate.net Predictive models can help elucidate complex reaction mechanisms, identify promising new reaction conditions, and design novel enaminone-based structures with desired biological or material properties, thereby reducing the need for extensive empirical screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
